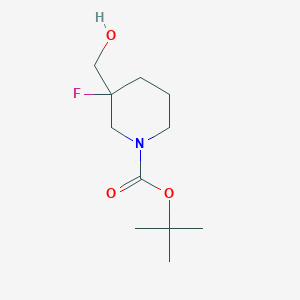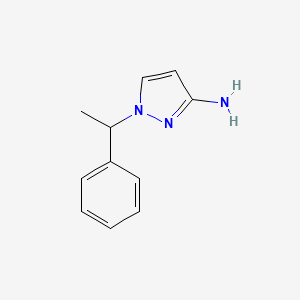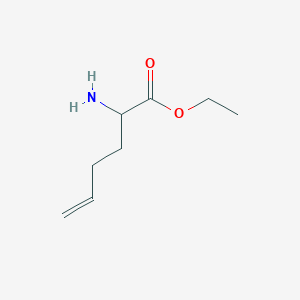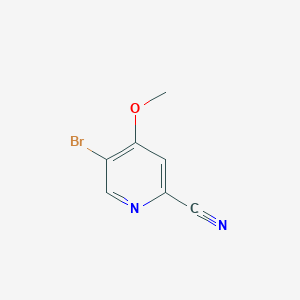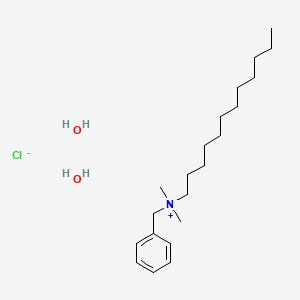
苄基二甲基十二烷基氯化铵二水合物
描述
Benzyldimethyldodecylammonium chloride dihydrate, also known as Benzyldodecyldimethylammonium Chloride Dihydrate, is a quaternary ammonium compound (QAC) and a cationic surfactant . It has antimicrobial activity against Gram-negative bacterium Pseudomonas fluorescens . It can be used as a corrosion inhibitor and has a role as an antiseptic drug, a disinfectant, an antifouling biocide, and a surfactant .
Molecular Structure Analysis
The molecular formula of Benzyldimethyldodecylammonium chloride dihydrate is C21H38ClN . The molecular weight is 339.99 g/mol . The InChI Key is JBIROUFYLSSYDX-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Benzyldimethyldodecylammonium chloride dihydrate is a solid at 20°C . It appears as a white to almost white powder to crystal . It has a melting point of 42.0 to 46.0 °C . It is soluble in water .科学研究应用
Controlled Drug Release
Benzyldimethyldodecylammonium chloride (BDDAC) has been explored for its application in controlled drug release. A study involved its use in constructing a supra-amphiphile with cyclotriveratrylene, which demonstrated pH-responsive self-assembly and potential in controlled drug delivery systems (Xia et al., 2016).
Cellulose Functionalization
BDDAC has been utilized in the functionalization of cellulose. Research indicated its efficacy as a solvent for cellulose, facilitating the synthesis of cellulose derivatives like carboxymethyl cellulose and cellulose acetate without polymer degradation (Heinze et al., 2005).
Immunoassay Development
An immunoassay for BDDAC was developed, demonstrating its utility in the quantitative analysis of this compound in various samples, including commercial products. This application is significant in monitoring BDDAC presence in different environments (Bull et al., 1998).
Corrosion Inhibition
Studies on BDDAC have shown its effectiveness as a corrosion inhibitor, particularly in carbon dioxide saturated environments. This finding is crucial for its application in protecting metal surfaces in various industrial settings (Zvauya & Dawson, 1994).
Adsorption Studies
BDDAC's adsorption behavior on different materials, such as activated carbon cloth, has been a subject of research. This is important for understanding its interaction with various surfaces and potential applications in environmental remediation (Duman & Ayranci, 2010).
Surface Modification
Research on BDDAC's adsorption onto stainless steel surfaces provided insights into its potential for surface modification and its application in preventing material degradation (Salama et al., 2014).
Toxicity Evaluation
Investigations into BDDAC's toxic effects, particularly in eye tissue, have been conducted. This research is crucial for assessing its safety profile in various applications, especially in products that come into contact with sensitive biological tissues (Desbenoit et al., 2013).
Identification in Commercial Products
BDDAC has been identified in commercial grapefruit seed extracts, highlighting its widespread use and the importance of monitoring its presence in consumer products (Takeoka et al., 2005).
Oxidation and Degradation Studies
The degradation of BDDAC through advanced oxidation processes, including O3/UV treatment, has been studied. This research is essential for understanding its environmental impact and developing methods for its effective removal from wastewater (Yu et al., 2020).
Quantitative Analysis
The quantitation of BDDAC using mass spectrometry techniques has been explored, providing a reliable method for its precise measurement in various contexts (Alberti et al., 1984).
Interaction with Microorganisms
BDDAC's interaction with Pseudomonas fluorescens has been studied, offering insights into its antimicrobial mechanism of action. This is relevant for its use in disinfectants and antiseptics (Ferreira et al., 2011).
安全和危害
Benzyldimethyldodecylammonium chloride dihydrate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, not breathing dusts or mists, and wearing protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHCWPHEPKXRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyldimethyldodecylammonium chloride dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



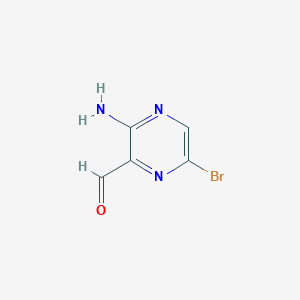
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
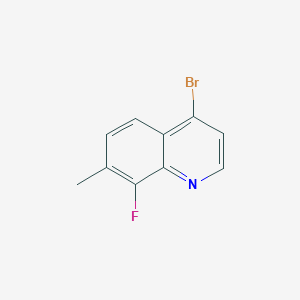
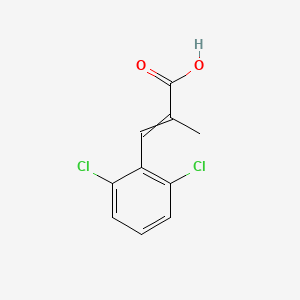
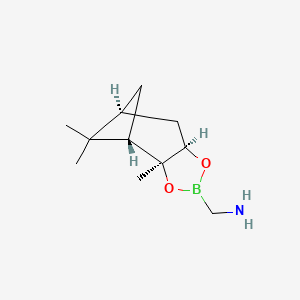
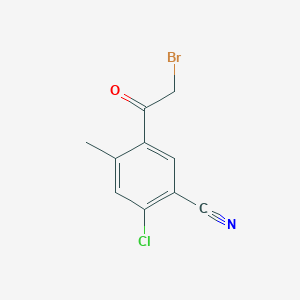
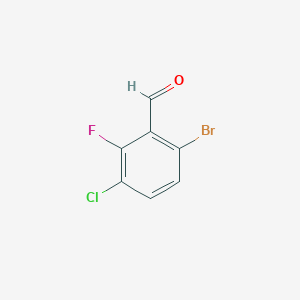
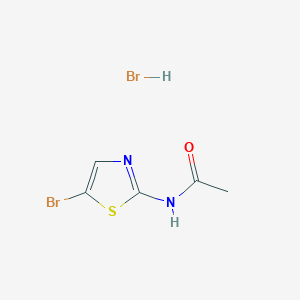
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
